molecular formula C12H14O5 B101924 Curvulin CAS No. 19054-27-4

Curvulin

Cat. No. B101924
CAS RN: 19054-27-4
M. Wt: 238.24 g/mol
InChI Key: TURXCFUGBPBPRS-UHFFFAOYSA-N
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Description

Curvulin is a metabolite isolated from various fungal strains, such as Drechslera indica and endophytic Bipolaris species associated with aquatic macrophytes. It has been identified through techniques like X-ray crystallography and nuclear magnetic resonance (NMR) . Curvulin exhibits phytotoxic properties, causing necroses on plants like purslane and spiny amaranth, which are normal hosts for the fungus producing it . Additionally, curvulin and its derivatives have been studied for their anti-inflammatory and antileishmanial activities .

Synthesis Analysis

The synthesis of curvulin and its derivatives has been a subject of interest due to their intriguing biological activities. The first total synthesis of curvularides A-E, which are related to curvulin, was achieved and helped confirm their absolute configurations . The synthesis of (-)-curvulamine, a dimeric member of the curvulin class, was accomplished in a 10-step process, highlighting the chemical structure's complexity and potential for antibiotic activity . A general approach for the synthesis of benzannulated macrolactone natural products, including curvulin, utilized aryne acyl-alkylation reactions . Moreover, the synthesis of (±)-dimethyl curvularin was based on palladium-catalyzed carbonylation using a butadiene telomer as a building block . The synthesis of curvulone B employed the 2-chlorobenzyl protecting group for greater Lewis acid stability .

Molecular Structure Analysis

Curvulin's molecular structure is characterized by a lactone ring, which is a common feature in its class of polyketides. The structure of curvulin and its derivatives has been elucidated using comprehensive spectroscopic analyses, including 1D and 2D NMR spectroscopy and mass spectrometry . The absolute configurations of curvularides were confirmed through total synthesis . The molecular structure plays a crucial role in the biological activity of these compounds, as seen in their phytotoxic and anti-inflammatory effects.

Chemical Reactions Analysis

Curvulin and its derivatives undergo various chemical reactions during their synthesis. Key steps in the synthesis of curvularides involved diastereoselective hydrogenation, Sharpless kinetic resolution, and epoxide openings . The synthesis of (-)-curvulamine featured the exploitation of the heteroaromatic pyrrolo[1,2-a]azepinone nucleus . Aryne acyl-alkylation was pivotal in the general synthesis approach for benzannulated macrolactones . The palladium-catalyzed carbonylation reaction was a critical step in the synthesis of (±)-dimethyl curvularin .

Physical and Chemical Properties Analysis

The physical and chemical properties of curvulin and its derivatives are closely related to their biological activities. Curvulin-type polyketides have shown strong anti-inflammatory effects by inhibiting the overproduction of nitric oxide (NO) and prostaglandin E2 (PGE2) in stimulated macrophages . The opening of the 12-membered lactone ring and blocking the phenol functionality in these compounds led to a significant decrease in their anti-inflammatory activity . The phytotoxic effects of curvulin and O-methylcurvulinic acid on certain plants suggest that these compounds interact with host leaf constituents, which may regulate their production by the fungus . The antileishmanial activity of curvulin further demonstrates its potential as a bioactive compound .

Scientific Research Applications

Phytotoxic Metabolites

Curvulin has been isolated from Drechslera indica and identified as a phytotoxic compound. It, along with O-methylcurvulinic acid, causes necroses on plants like purslane and spiny amaranth. These compounds are phytotoxic to some of the normal hosts of this fungus, highlighting their potential role in plant-fungus interactions (Kenfield, Hallock, Clardy, & Strobel, 1989).

Microbial Metabolism

Curvulin has been identified as a metabolic product of glucose metabolism by the fungus Curvularia siddiqui sp. novo. This discovery adds to our understanding of fungal biochemistry and the diversity of microbial metabolites (Kamal, Ahmad, Khan, & Qureshi, 1962).

Synthesis and Chemical Study

The total synthesis of curvulin and related compounds has been achieved, starting from known phenylacetic acid derivatives. This research is significant for understanding the chemical structure and potential applications of curvulin and its derivatives in various fields (Bracher & Krauss, 1998).

Antileishmanial Activity

A study investigating the biological activity of endophytic fungal strains of Bipolaris genera, isolated from aquatic macrophytes, identified curvulin as one of the main compounds. The study highlighted the antileishmanial activity of these extracts, suggesting potential medicinal applications of curvulin (Almeida et al., 2018).

properties

IUPAC Name

ethyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-3-17-11(16)5-8-4-9(14)6-10(15)12(8)7(2)13/h4,6,14-15H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURXCFUGBPBPRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC(=C1)O)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00940619
Record name Ethyl (2-acetyl-3,5-dihydroxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00940619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate

CAS RN

19054-27-4
Record name Benzeneacetic acid, 2-acetyl-3,5-dihydroxy-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019054274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (2-acetyl-3,5-dihydroxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00940619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
150
Citations
E Poluektova, Y Tokarev, S Sokornova, L Chisty… - Molecules, 2018 - mdpi.com
Phoma-like fungi are known as producers of diverse spectrum of secondary metabolites, including phytotoxins. Our bioassays had shown that extracts of Paraphoma sp. VIZR 1.46, a …
Number of citations: 16 www.mdpi.com
D Kenfield, Y Hallock, J Clardy, G Strobel - Plant Science, 1989 - Elsevier
Curvulin was isolated from Drechslera indica and identified by X-ray crystallography. O-Methylcurvulinic acid was also isolated from this source and identified by NMR and HREIMS. …
Number of citations: 37 www.sciencedirect.com
TT de Almeida, MAS Ribeiro, JC Polonio… - Natural product …, 2018 - Taylor & Francis
In the present study, biological activity and chemical composition of two crude extracts of endophytic fungal strains of Bipolaris genera isolated from two species of aquatic macrophytes: …
Number of citations: 12 www.tandfonline.com
A Kamal, MA Khan, AA Qureshi - Tetrahedron, 1963 - Elsevier
… When curvulin is hydrolysed with potassium hydroxide in the cold curvulinic acid is obtained which may be re-esterified with ethyl alcohol to curvulin.* This proves that curvulin …
Number of citations: 21 www.sciencedirect.com
F Bracher, J Krauss - Natural Product Letters, 1998 - Taylor & Francis
The natural polyketides secocurvularin (4), curvulin (5), and the corresponding carboxylic acids 6 and curvulinic acid (7) were prepared in four steps starting from known 3,5-dibenzyloxy …
Number of citations: 10 www.tandfonline.com
A Kamal, N Ahmad, MA Khan, IH Qureshi - Tetrahedron, 1962 - Elsevier
… Curvulin possesses the properties of a phenol: … of curvulin permits the presence of only one benzene ring, hence the two phenolic groups should be attached to the same ring. Curvulin …
Number of citations: 5 www.sciencedirect.com
LI Biológicas, JA Pamphile - tandf.figshare.com
In the present study biological activity and chemical composition of two crude extracts of endophytic fungal strains of Bipolaris genera isolated from two species of aquatic macrophytes: …
Number of citations: 2 tandf.figshare.com
PM Tadross, SC Virgil, BM Stoltz - Organic Letters, 2010 - ACS Publications
A general approach for the synthesis of benzannulated macrolactone natural products utilizing an aryne acyl-alkylation reaction is described. Toward this end, the total syntheses of the …
Number of citations: 86 pubs.acs.org
D Kenfield, G Bunkers, GA Strobel, F Sugawara - Weed technology, 1988 - cambridge.org
… The biological activities of these compounds range from broadly toxic (curvulin) to host specific (maculosin-1). Phytotoxicology offers a viable supplement to organic synthesis as a …
Number of citations: 46 www.cambridge.org
D Kenfield, G Bunkers, G Strobel… - Phytotoxins and plant …, 1989 - Springer
… At nanomolar amounts, curvulin was somewhat selective towards purslane and spiny … , curvulin became more broadly toxic. O-methylcurvulinic acid, the methylated free acid of curvulin, …
Number of citations: 17 link.springer.com

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